molecular formula C7H9N3O2 B14269536 6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde CAS No. 154867-33-1

6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde

Katalognummer: B14269536
CAS-Nummer: 154867-33-1
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: HREXFFZHFPNLFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 6, an ethyl group at position 1, an oxo group at position 2, and a carbaldehyde group at position 5 makes this compound unique and versatile in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, followed by cyclization and oxidation steps. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group at position 5 can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group at position 2 can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.

Major Products Formed

    Oxidation: 6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid.

    Reduction: 6-Amino-1-ethyl-2-hydroxy-1,2-dihydropyrimidine-5-carbaldehyde.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to the disruption of metabolic pathways, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.

    Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate: Similar structure with an ester group instead of an aldehyde group.

    2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde: Similar structure with an amino group at position 2 instead of position 6.

Uniqueness

6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at position 1 and the aldehyde group at position 5 allows for unique interactions and reactions that are not observed in similar compounds with different substituents.

Eigenschaften

CAS-Nummer

154867-33-1

Molekularformel

C7H9N3O2

Molekulargewicht

167.17 g/mol

IUPAC-Name

6-amino-1-ethyl-2-oxopyrimidine-5-carbaldehyde

InChI

InChI=1S/C7H9N3O2/c1-2-10-6(8)5(4-11)3-9-7(10)12/h3-4H,2,8H2,1H3

InChI-Schlüssel

HREXFFZHFPNLFB-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C(C=NC1=O)C=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.